molecular formula C7H4Cl3IO2S B14590834 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene CAS No. 61497-37-8

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene

Katalognummer: B14590834
CAS-Nummer: 61497-37-8
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: UBZGCXBPBSJEJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, iodine, and a dichloromethanesulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method involves the chlorination of a benzene ring followed by the introduction of the dichloromethanesulfonyl group and iodination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chlorine and iodine makes the benzene ring more susceptible to nucleophilic attack. The dichloromethanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-4-iodobenzene: Lacks the dichloromethanesulfonyl group, making it less reactive in certain types of reactions.

    1-Bromo-4-(dichloromethanesulfonyl)-2-iodobenzene: Similar structure but with bromine instead of chlorine, which can affect its reactivity and applications.

    4-(Dichloromethanesulfonyl)-2-iodotoluene: Contains a methyl group instead of chlorine, leading to different chemical properties.

Uniqueness

1-Chloro-4-(dichloromethanesulfonyl)-2-iodobenzene is unique due to the combination of chlorine, iodine, and the dichloromethanesulfonyl group on the benzene ring

Eigenschaften

CAS-Nummer

61497-37-8

Molekularformel

C7H4Cl3IO2S

Molekulargewicht

385.4 g/mol

IUPAC-Name

1-chloro-4-(dichloromethylsulfonyl)-2-iodobenzene

InChI

InChI=1S/C7H4Cl3IO2S/c8-5-2-1-4(3-6(5)11)14(12,13)7(9)10/h1-3,7H

InChI-Schlüssel

UBZGCXBPBSJEJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.